Cas no 1784797-83-6 (3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine)

3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine structure
1784797-83-6 structure
商品名:3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine
CAS番号:1784797-83-6
MF:C9H8BrN3
メガワット:238.083920478821
CID:5695668
PubChem ID:84700532

3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine 化学的及び物理的性質

名前と識別子

    • 1784797-83-6
    • EN300-1130321
    • 3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine
    • CID 84700532
    • Pyrazolo[1,5-a]pyrimidine, 3-bromo-7-cyclopropyl-
    • インチ: 1S/C9H8BrN3/c10-7-5-12-13-8(6-1-2-6)3-4-11-9(7)13/h3-6H,1-2H2
    • InChIKey: PQQUAKJBJIINRH-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=NN2C=1N=CC=C2C1CC1

計算された属性

  • せいみつぶんしりょう: 236.99016g/mol
  • どういたいしつりょう: 236.99016g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 密度みつど: 1.90±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): -0.34±0.40(Predicted)

3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1130321-5g
3-bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine
1784797-83-6 95%
5g
$2443.0 2023-10-26
Enamine
EN300-1130321-0.05g
3-bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine
1784797-83-6 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1130321-5.0g
3-bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine
1784797-83-6
5g
$3645.0 2023-06-09
Enamine
EN300-1130321-1g
3-bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine
1784797-83-6 95%
1g
$842.0 2023-10-26
Enamine
EN300-1130321-2.5g
3-bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine
1784797-83-6 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1130321-0.5g
3-bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine
1784797-83-6 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1130321-1.0g
3-bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine
1784797-83-6
1g
$1256.0 2023-06-09
Enamine
EN300-1130321-10.0g
3-bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine
1784797-83-6
10g
$5405.0 2023-06-09
Enamine
EN300-1130321-0.1g
3-bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine
1784797-83-6 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1130321-0.25g
3-bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine
1784797-83-6 95%
0.25g
$774.0 2023-10-26

3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine 関連文献

3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidineに関する追加情報

Research Brief on 3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine (CAS: 1784797-83-6): Recent Advances and Applications

3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine (CAS: 1784797-83-6) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting protein kinases and other enzymes involved in critical cellular pathways. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic applications, biological activities, and potential therapeutic implications.

Recent literature reveals that 3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine serves as a crucial building block in the development of kinase inhibitors. Its pyrazolo[1,5-a]pyrimidine core is structurally similar to purine bases, enabling it to interact with ATP-binding sites of various kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of selective inhibitors for cyclin-dependent kinases (CDKs), which are implicated in cancer progression. The bromo and cyclopropyl substituents were found to enhance binding affinity and selectivity, making it a promising candidate for further optimization.

In addition to its role in kinase inhibition, this compound has also been explored for its potential in modulating immune responses. A recent preprint on bioRxiv reported its incorporation into small-molecule probes targeting the STING (stimulator of interferon genes) pathway, which plays a pivotal role in innate immunity. The researchers utilized the bromo substituent for further functionalization, yielding derivatives with improved pharmacokinetic properties. These findings suggest that 3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine could be a valuable tool for developing immunomodulatory agents.

From a synthetic chemistry perspective, advances in the preparation of 3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine have been reported. A 2022 paper in Organic Letters described a novel one-pot synthesis method using palladium-catalyzed cross-coupling reactions, which significantly improved yield and scalability compared to traditional approaches. This methodological innovation is expected to facilitate broader access to the compound for research and development purposes.

Looking ahead, the unique structural features of 3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine position it as a multifunctional platform for drug discovery. Its applications span oncology, immunology, and beyond, with several derivatives currently in preclinical evaluation. Future research directions may include exploring its potential in targeted protein degradation (e.g., PROTACs) and covalent inhibitor design, leveraging its reactive bromo group for further diversification. As the understanding of its pharmacological profile deepens, this compound is poised to make significant contributions to the development of next-generation therapeutics.

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